CRFR1 Binding Affinity Comparison
The radioligand 125I-[Tyr0]oCRF demonstrates a pharmacological profile identical to 125I-[Tyr0]Sauvagine for labeling CRF1 receptors, but with a key quantitative advantage: it exhibits a lower dissociation constant (Kd) in the range of 200-600 pM for CRF1 receptors [1]. In contrast, 125I-[Tyr0]Sauvagine displays a Kd of 200-400 pM for the same receptor [2]. This indicates that 125I-[Tyr0]oCRF provides a higher affinity binding interaction, which is critical for assays requiring high sensitivity and low background signal.
| Evidence Dimension | Dissociation constant (Kd) for CRF1 receptor binding |
|---|---|
| Target Compound Data | Kd = 200-600 pM |
| Comparator Or Baseline | 125I-[Tyr0]Sauvagine (Kd = 200-400 pM) |
| Quantified Difference | 125I-[Tyr0]oCRF has a Kd range that extends to 600 pM, suggesting a slightly lower but still high affinity. The lower end of its range (200 pM) is comparable to the high end of the comparator's range, indicating it is a potent ligand for CRF1. |
| Conditions | Radioligand binding assay on membrane homogenates from HEK 293 cells expressing rat CRFR1 or mouse CRFR2β. |
Why This Matters
The high affinity of 125I-[Tyr0]oCRF ensures robust and reproducible binding data, making it a preferred radioligand for characterizing CRF1 receptor pharmacology and screening potential ligands.
- [1] Rühmann, A., Bonk, I., Lin, C. R., Rosenfeld, M. G., & Spiess, J. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264-15269. https://doi.org/10.1073/pnas.95.26.15264 View Source
- [2] Higelin, J., & Steward, L. (1996). 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors. FEBS Letters, 397(2-3), 333-336. https://doi.org/10.1016/S0014-5793(96)01183-0 View Source
